molecular formula C7H5N3O B090889 Pyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 19178-25-7

Pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B090889
CAS No.: 19178-25-7
M. Wt: 147.13 g/mol
InChI Key: QMOPAFMMLWUTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Cyclization of 4-Amidonicotinamides

Base-Mediated Cyclization

The foundational work by Ismail and Wibberley demonstrated that pyrido[4,3-d]pyrimidin-4(3H)-ones could be synthesized via cyclization of 4-amidonicotinamides under basic conditions . Ethyl 4-amidonicotinate intermediates react with primary or secondary amines (e.g., methylamine, benzylamine) at 80–100°C for 6–12 hours, forming the target heterocycle through intramolecular dehydration. Infrared (IR) spectroscopy confirmed the loss of NH stretches at 3,300 cm⁻¹ post-cyclization, while nuclear magnetic resonance (NMR) revealed deshielded pyrimidine protons at δ 8.2–8.9 ppm .

Limitations:

  • Requires stoichiometric amine excess (3–5 equivalents)

  • Moderate yields (60–75%) due to competing hydrolysis

Acetic Anhydride-Mediated Condensation

Two-Step Synthesis via Pyridooxazinones

A scalable protocol involves converting 4-amino-nicotinic acid derivatives to pyrido[4,3-d] oxazin-4-ones as reactive intermediates . Heating 4-amino-2-chloronicotinic acid with acetic anhydride at 170–180°C for 2 hours generates the oxazinone core, which undergoes nucleophilic attack by thiazole-containing amines (e.g., 2-(2-phenylthiazol-4-yl)ethylamine). Subsequent cyclization in dimethylformamide (DMF) at 120°C for 4 hours yields 3-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (Table 1).

Table 1: Yields for Acetic Anhydride-Mediated Synthesis

Substituent (R)Reaction Time (h)Yield (%)
2-Phenylthiazole465
4-Methylthiazole672
5-Bromothiazole568

Key advantages include operational simplicity and compatibility with electron-deficient amines . However, pyridooxazinones are moisture-sensitive, necessitating immediate use post-synthesis.

Sodium Acetate-Catalyzed Nucleophilic Route

Patent-Optimized Single-Step Synthesis

CN104130256A discloses a high-yielding method using 3-aminopyridine-4-carboxylic acid and amidines (e.g., acetamidine hydrochloride) in ethylene glycol monomethyl ether . Sodium acetate (2–4 equivalents) catalyzes the condensation at 120°C for 6 hours, achieving 86–88% yields (Table 2). The mechanism involves nucleophilic attack by the amidine’s NH₂ group on the carboxylic acid, followed by cyclodehydration.

Table 2: Performance of Sodium Acetate Catalysis

SubstrateProductYield (%)
5-Amino-2-chloronicotinic acid6-Chloro derivative88
5-Amino-2-methylnicotinic acid2-Methyl derivative86
5-Amino-2-fluoronicotinic acid6-Fluoro derivative78

This method eliminates hazardous reagents (e.g., POCl₃) and reduces side products like N-acylated byproducts . Scale-up trials (1 kg substrate) confirmed consistent yields, making it industrially viable.

Solvent-Free One-Pot Multicomponent Synthesis

Ionic Liquid-Catalyzed Annulation

Nia et al. developed a rapid one-pot synthesis using Brønsted-acidic ionic liquids (e.g., [DMBSI]HSO₄) under solvent-free conditions . 6-Amino-2-(methylthio)pyrimidin-4(3H)-one reacts with aldehydes and Meldrum’s acid at 100°C for <1 minute, achieving 79–95% yields (Table 3). The ionic liquid is recyclable for three cycles without significant activity loss.

Table 3: Efficiency of One-Pot Multicomponent Reactions

AldehydeProductYield (%)
4-Chlorobenzaldehyde5-(4-Chlorophenyl) derivative87
Furfural5-(Furan-2-yl) derivative82
Cinnamaldehyde5-Styryl derivative90

Advantages include atom economy and avoidance of column chromatography. However, electron-rich aldehydes (e.g., 4-NO₂-benzaldehyde) show reduced reactivity due to steric effects .

Comparative Analysis of Methodologies

Table 4: Method Comparison Across Key Parameters

MethodYield Range (%)ScalabilityReaction TimeCatalyst Reusability
Cyclization 60–75Moderate6–12 hNo
Acetic Anhydride 65–72High6 hNo
Sodium Acetate 78–88High6 hNo
Multicomponent 79–95Moderate<1 minYes (3 cycles)

The sodium acetate route offers the best balance of yield and scalability, while the multicomponent method excels in speed and sustainability. Industrial applications may prioritize the former for cost-effectiveness, whereas academic labs might favor the latter for rapid library synthesis.

Chemical Reactions Analysis

Oxidation Reactions

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives undergo oxidation primarily at the C2-position via aldehyde oxidase (AO)-mediated metabolism. This reaction is critical in drug development due to its impact on pharmacokinetics.

Reagent/Condition Product Key Findings
Aldehyde oxidase (AO)C2-hydroxylated derivativeOxidation occurs in both human and mouse cytosolic fractions, leading to high in vivo clearance .
m-Chloroperbenzoic acid (mCPBA)N-OxidesLimited utility due to competing AO-mediated oxidation at C2 .

Mechanistic Insight : Molecular docking studies in human AO (hAOX1) reveal that the C2-position is positioned 3.0 Å from the molybdenum cofactor, enabling nucleophilic hydroxylation. C2-substituted derivatives (e.g., methyl or ethyl groups) avoid oxidation due to steric hindrance .

Substitution Reactions

Substitution reactions enable functionalization at multiple positions, enhancing biological activity or modulating physicochemical properties.

Nucleophilic Substitution

Directed lithiation at the C4-position facilitates carboxylation or alkylation:

Reagent Conditions Product Reference
BuLi-TMEDA + CO₂Diethyl ether, -10°C5-Aminopyridine-4-carboxylic acid
Formamidine acetateReflux6-Substituted this compound

Example : Lithiation of Boc-protected 2-substituted 5-aminopyridines followed by carboxylation yields intermediates for cyclization into pyrido[3,4-d]pyrimidinones .

C8-Substitution for Biological Activity

C8-substituted derivatives exhibit enhanced interactions with biological targets:

Substituent Application Outcome Reference
PhenylthiazoleAnticancer agentsImproved cytotoxicity against EGFR mutants
Alkyl/aryl groupsJmjC histone demethylase inhibitorsBlock AO-mediated metabolism

Note : C8-substituted derivatives retain AO liability unless paired with C2-substituents .

Cyclization and Condensation

Condensation reactions are pivotal in synthesizing fused heterocycles.

Chalcone Condensation

Reaction with chalcones (e.g., 6-aminothiouracil) yields thioxo-dihydropyridopyrimidinones:

Reactant Conditions Product Reference
6-Aminothiouracil + ChalconesReflux in ethanol2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Key Data : 1H^1H-NMR of product 7a shows NH signals at δ 12.51 and 13.23 ppm, confirming scaffold formation .

Anthranilic Acid Cyclization

Reaction with anthranilic acid under basic conditions generates tricyclic derivatives:

Reactant Conditions Product Biological Activity
2-Thioxo derivatives + Anthranilic acidSodium ethoxide, refluxQuinazoline-fused pyridopyrimidinonesAnticancer

Comparative Reactivity with Isomers

This compound exhibits distinct reactivity compared to structural isomers:

Compound Reactivity Key Difference
Pyrido[4,3-d]pyrimidin-4(3H)-oneLower AO liabilityC2-position less accessible for oxidation
Pyrido[2,3-d]pyrimidin-4(3H)-oneEnhanced electrophilicityFavors nucleophilic substitution at C6

Scientific Research Applications

Anticancer Activity

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potential inhibitors of histone lysine demethylases (KDMs), specifically the KDM4 and KDM5 subfamilies. These enzymes play crucial roles in epigenetic regulation and are implicated in various cancers. Studies have shown that C8-substituted derivatives exhibit potent inhibitory activity against these demethylases, with Ki values in the low nanomolar range, indicating strong binding affinity and potential therapeutic efficacy against cancer cells .

Case Study:

  • A study demonstrated that specific C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones could effectively penetrate cell membranes and inhibit KDMs in cellular assays. This suggests their potential as lead compounds for developing new anticancer therapies targeting epigenetic modifications .

Role in Calcium Homeostasis

Another significant application of this compound derivatives is their ability to modulate calcium receptor activity. These compounds have been shown to suppress calcium receptor activation, which can be beneficial in treating conditions related to calcium dysregulation such as osteoporosis and certain types of hypercalcemia. The mechanism involves the inhibition of parathyroid hormone secretion and modulation of bone resorption processes .

Case Study:

  • In vivo studies involving rat models indicated that administration of this compound derivatives resulted in decreased serum levels of parathyroid hormone, demonstrating their potential as calcilytic agents for managing calcium-related disorders .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound derivatives. These compounds have been evaluated for their ability to reduce inflammation in various models, showing promise as therapeutic agents for inflammatory diseases.

Case Study:

  • A series of synthesized derivatives were tested for their anti-inflammatory activity using carrageenan-induced edema models. Results indicated that several compounds exhibited significant reductions in edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .

Metabolic Studies

The metabolism of this compound has been extensively studied to understand its pharmacokinetic properties. Notably, metabolism via aldehyde oxidase has been identified as a critical pathway affecting the compound's clearance rates in vivo. This understanding is essential for optimizing the pharmacological profiles of these compounds in drug development.

Findings:

  • Research indicated that C2-substituted derivatives showed reduced susceptibility to aldehyde oxidase-mediated metabolism, enhancing their stability and bioavailability. This insight is crucial for designing more effective therapeutic agents based on this scaffold .

Synthesis and Derivatization

The synthesis of this compound derivatives has been improved through various methods that emphasize high yields and reduced side reactions. For instance, a novel synthesis method involving 3-aminopyridine-4-carboxylic acid and amidine compounds has been reported to produce these derivatives efficiently under mild conditions.

Synthesis Overview:

Starting MaterialReaction ConditionsYield
3-Aminopyridine-4-carboxylic acidReflux with amidine and sodium acetateHigh

This method not only enhances yield but also simplifies the purification process, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-4(3H)-one
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays .

Biological Activity

Pyrido[3,4-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives exhibit a range of biological activities, including:

  • Inhibition of Histone Lysine Demethylases : These compounds have been identified as potent inhibitors of the KDM4 and KDM5 subfamilies of JmjC histone lysine demethylases, which play crucial roles in epigenetic regulation and cancer progression .
  • Antagonistic Properties : Certain derivatives have been explored for their ability to act as antagonists for the CXCR2 receptor, showing potential in treating inflammatory diseases .
  • Selectivity Against Cancer Targets : The compounds have shown promising results against various cancer targets, including cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings include:

  • Substitution Patterns : The introduction of substituents at specific positions (e.g., C8) significantly enhances the potency and selectivity of these compounds against their biological targets . For instance, 8-substituted derivatives have been shown to be more effective inhibitors of histone demethylases compared to their unsubstituted counterparts.
CompoundIC50 (µM)Target
8-(1H-pyrazol-3-yl)this compound0.89KDM3A
C8-substituted this compound0.31KDM5B
This compound5.0KDM4B

The mechanism by which this compound exerts its effects involves:

  • Histone Demethylase Inhibition : By binding to the active sites of KDMs, these compounds prevent the demethylation of histones, leading to altered gene expression profiles associated with oncogenesis .
  • CXCR2 Antagonism : The antagonistic activity against CXCR2 may involve competitive inhibition at the receptor level, impacting downstream signaling pathways related to inflammation .
  • Metabolism and Clearance : Studies indicate that these compounds are substrates for aldehyde oxidase (AO), which can affect their pharmacokinetics. Modifications at the C2 position can reduce AO-mediated metabolism, enhancing bioavailability .

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

  • In a study examining C8-substituted derivatives as inhibitors of KDMs, compounds demonstrated significant cellular permeability and selectivity towards specific demethylases, indicating their potential for development as therapeutic agents in cancer treatment .
  • Another investigation focused on the CXCR2 antagonistic properties revealed that certain pyrido[3,4-d]pyrimidine derivatives could effectively inhibit calcium mobilization in human cells, suggesting applications in treating conditions associated with chronic inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclization reactions. Key methods include:

  • Amide cyclization : Reaction of 2-aminonicotinic acid with formamide under microwave irradiation (150°C) yields pyrido[2,3-d]pyrimidin-4(3H)-one (49% yield) .
  • One-pot synthesis : Using nanocatalysts like γ-Fe₂O₃@HAp-SO₃H under solvent-free conditions enables efficient formation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives via condensation of 6-amino-2-thioxopyrimidin-4(3H)-one, Meldrum’s acid, and aryl aldehydes .
  • Bromination/propargylation : Treatment of amidino esters with DMF-DMA followed by bromination and propargylamine yields 6-bromo-3-(prop-2-ynyl) derivatives (86% yield) .

Q. How can researchers verify the structural integrity of this compound derivatives post-synthesis?

  • Infrared (IR) spectroscopy : The carbonyl (C=O) stretch at ~1745 cm⁻¹ confirms the quasi-o-quinonoid structure .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 161 for 3-methyl derivatives) and fragmentation patterns validate molecular weights .
  • Nuclear magnetic resonance (NMR) : Distinct proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon shifts (e.g., carbonyl at ~160 ppm) confirm regiochemistry .

Q. What biological targets are associated with this compound scaffolds?

Primary targets include:

  • KDM4/KDM5 histone demethylases : Derivatives like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones inhibit these enzymes (IC₅₀ < 100 nM) by chelating Fe(II) in the active site .
  • Microsomal prostaglandin E2 synthase-1 (mPGES-1) : 2-Aryl-substituted derivatives reduce pro-inflammatory PGE₂ production, offering anti-inflammatory potential .

Advanced Research Questions

Q. How do C8 substituents impact the potency and cellular permeability of KDM4/KDM5 inhibitors?

  • Potency : Electron-withdrawing groups (e.g., -Cl, -F) at C8 enhance binding affinity by stabilizing interactions with the catalytic Fe(II) center. For example, 8-chloro derivatives exhibit improved IC₅₀ values .
  • Permeability : Substitution with this compound (vs. carboxylate) increases logP values, enhancing membrane permeability. This modification led to compounds with >10-fold higher cellular activity .

Q. What strategies mitigate metabolic instability of this compound derivatives in vivo?

  • C2 substitution : Introducing methyl or ethyl groups at C2 blocks aldehyde oxidase-mediated metabolism, improving pharmacokinetic profiles. For instance, 2-methyl derivatives show reduced hepatic clearance .
  • Pro-drug approaches : Masking polar groups (e.g., hydroxyls) with trimethylsilyl ethers enhances bioavailability, as seen in intermediate 8-chloro-2-methyl-3-((2-(trimethylsilyl)ethoxy)methyl derivatives .

Q. How can structure-activity relationship (SAR) studies optimize mPGES-1 inhibition?

  • Core scaffold modifications : Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives exhibit higher selectivity for mPGES-1 over COX-2 compared to quinazolin-4(3H)-one analogs .
  • Substituent effects : Electron-donating groups (e.g., -OCH₃) at the 2-aryl position enhance potency by stabilizing hydrophobic interactions in the mPGES-1 binding pocket .

Q. What in vitro assays are critical for evaluating this compound derivatives as epigenetic modulators?

  • Target engagement assays : Fluorescence polarization (FP) assays using FITC-labeled peptides quantify KDM4/5 inhibition .
  • Cellular demethylase activity : ELISA-based detection of H3K9me3/H3K4me3 levels in cancer cell lines (e.g., HCT116) validates functional inhibition .
  • Cytotoxicity profiling : MTT assays in normal vs. cancer cells assess therapeutic windows .

Q. Methodological Considerations

Q. How should researchers address contradictory data in SAR studies?

  • Systematic variation : Test derivatives with incremental structural changes (e.g., -CH₃ vs. -CF₃ at C8) to isolate substituent effects .
  • Crystallography : Resolve co-crystal structures (e.g., KDM4A-inhibitor complexes) to validate binding modes and explain potency discrepancies .

Q. What computational tools predict the physicochemical properties of novel derivatives?

  • Molecular docking : Software like AutoDock Vina models interactions with KDM4/5 active sites .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and metabolic liabilities .

Q. Tables for Key Data

Table 1. Representative this compound Derivatives and Biological Activities

DerivativeTargetIC₅₀/EC₅₀Key ModificationReference
6-Bromo-3-(prop-2-ynyl)KDM486 nMBromine at C6
8-Chloro-2-methylmPGES-10.5 μMChlorine at C8
3-MethylKDM5<100 nMMethyl at C3

Table 2. Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)AdvantagesReference
Amide cyclizationMicrowave, 150°C49Rapid, solvent-free
One-pot nanocatalysisγ-Fe₂O₃@HAp-SO₃H85–90Recyclable, eco-friendly
Bromination/propargylationDMF-DMA, AcOH86High regioselectivity

Properties

IUPAC Name

3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPAFMMLWUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343499
Record name Pyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19178-25-7
Record name Pyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrido[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pyrido[3,4-d]pyrimidin-4(3H)-one
Pyrido[3,4-d]pyrimidin-4(3H)-one
Pyrido[3,4-d]pyrimidin-4(3H)-one
Pyrido[3,4-d]pyrimidin-4(3H)-one
Pyrido[3,4-d]pyrimidin-4(3H)-one
Pyrido[3,4-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.